molecular formula C14H15ClFN3O2 B12228750 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12228750
M. Wt: 311.74 g/mol
InChI Key: PZWIQBXGACSWOR-UHFFFAOYSA-N
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Description

8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from commercially available precursorsCommon reagents used in the synthesis include dichloromethane, triethylamine, and ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure may enhance its stability and specificity in binding to molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H15ClFN3O2

Molecular Weight

311.74 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H15ClFN3O2/c15-10-2-1-3-11(16)9(10)8-19-6-4-14(5-7-19)12(20)17-13(21)18-14/h1-3H,4-8H2,(H2,17,18,20,21)

InChI Key

PZWIQBXGACSWOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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